![molecular formula C20H32O4 B149805 16beta,17-Dihydroxy-ent-kaurane-19-oic acid CAS No. 74365-74-5](/img/structure/B149805.png)
16beta,17-Dihydroxy-ent-kaurane-19-oic acid
Overview
Description
16beta,17-Dihydroxy-ent-kaurane-19-oic acid is an ent-kaurane diterpenoid. It is a derivative of ent-kaurane-19-oic acid, substituted by hydroxy groups at positions 16 and 17 . It is isolated from Helianthus sp. and Annona squamosa and exhibits anti-HIV activity .
Molecular Structure Analysis
The molecular formula of this compound is C20H32O4 . The exact mass is 336.23006 . The structure includes a kaurane skeleton with hydroxy groups at positions 16 and 17 .Physical And Chemical Properties Analysis
The compound is a type of diterpenoids . It has a molecular weight of 336.47 g/mol . The compound is a powder in physical form . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Proliferative Activity on Cells
Research has identified that compounds similar to 16beta,17-Dihydroxy-ent-kaurane-19-oic acid, particularly ent-kaurenoic acids, exhibit significant proliferative activity toward peripheral blood mononuclear cells. This was observed in a study where specific compounds showed notable activity on lymphocytes, indicating potential applications in immunomodulation or cellular proliferation studies (Ohkoshi, Kamo, Makino, & Fujimoto, 2004).
Anti-platelet Aggregation Activity
A study on the stems of Annona squamosa led to the discovery of new ent-kaurane diterpenoids, including derivatives of this compound. These compounds showed significant inhibitory effects on rabbit platelet aggregation, suggesting their potential use in cardiovascular research or as therapeutic agents for disorders related to platelet aggregation (Yang, Chang, Wu, Wang, & Wu, 2002).
Effects on Decompression and Blood Viscosity
The effects of ent-16β,17-dihydroxy-kauran-19-oic acid on decompression and blood viscosity were studied, demonstrating a decrease in arterial blood pressure, left ventricular systolic pressure, heart rate, diastolic blood pressure, and blood viscosity in rabbits. This indicates potential therapeutic applications in cardiovascular and circulatory disorders (Hui, 2001).
Biotransformation Studies
Research involving the microbial biotransformation of similar compounds has been conducted to understand the metabolic pathways and potential applications of these compounds in various fields, including pharmacology and biochemistry. This research provides insights into the structural and functional changes these compounds undergo during biotransformation (Furtado, Gunaherath, Bastos, & Gunatilaka, 2013).
Anti-inflammatory and Immunomodulatory Effects
Studies have shown that ent-kaurane diterpenoids, similar to this compound, possess anti-inflammatory properties. For instance, one study highlighted the inhibition of superoxide anion generation by human neutrophils, indicating potential use in treating inflammatory diseases (Yang, Chang, Hwang, Chang, & Wu, 2004).
Mechanism of Action
properties
IUPAC Name |
(1S,4S,5R,9S,10R,13R,14S)-14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-17-7-3-8-18(2,16(22)23)14(17)6-9-19-10-13(4-5-15(17)19)20(24,11-19)12-21/h13-15,21,24H,3-12H2,1-2H3,(H,22,23)/t13-,14+,15+,17-,18-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBLTWPEPGRXQN-WMUQSPHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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